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For researchers, scientists, and drug development professionals invested in food safety and

aquaculture, the accurate detection of antibiotic residues is paramount. Oxolinic acid (OXO), a

quinolone antibiotic used in veterinary medicine, particularly in fish farming, is a compound of

significant regulatory interest. This guide provides a detailed comparison of a validated

microbiological screening assay with a confirmatory Liquid Chromatography with Ultraviolet

detection (LC-UV) method for the detection of oxolinic acid residues in fish tissue. The guide

includes a summary of their performance, detailed experimental protocols, and workflow

diagrams to aid in methodological selection and implementation.

Performance Comparison: Microbiological
Screening vs. LC-UV
The choice of analytical method for oxolinic acid detection often depends on the desired

balance between throughput, cost, and the need for quantification. Microbiological assays

serve as excellent screening tools due to their simplicity and cost-effectiveness, while

chromatographic methods provide the necessary specificity and quantification for confirmatory

analysis.[1]

Table 1: Performance Characteristics of a Microbiological Assay and an LC-UV Method for

Oxolinic Acid Detection in Tilapia Flesh
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Performance Parameter
Microbiological Screening
Assay

LC-UV Method

Principle Inhibition of bacterial growth Separation and UV detection

Specificity 100%[1] High (Selective for OXO)

Sensitivity 100%[1] -

Accuracy 100%[1] -20% to +10% (Trueness)[1]

Detection Capability (CCβ) < 100 µg/kg (0.75 x MRL)[1] -

Limit of Detection (LOD) - 2.5 µg/kg[1]

Limit of Quantification (LOQ) - 5.0 µg/kg[1]

**Linearity (R²) ** - 0.99[1]

Precision (RSD) - < 23%[1]

Application Screening (Qualitative) Confirmation & Quantification

MRL: Maximum Residue Limit

for oxolinic acid in fish flesh is

100 µg/kg.[1]

Experimental Workflows
The following diagrams illustrate the typical workflows for the microbiological screening assay

and the confirmatory LC-UV method.
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Caption: Workflow for the microbiological detection of oxolinic acid.
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Caption: Workflow for the LC-UV confirmation of oxolinic acid.
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Experimental Protocols
Microbiological Screening Assay
This protocol is based on the principle of microbial growth inhibition, where the presence of

oxolinic acid in a sample inhibits the growth of a susceptible bacterial strain, creating a clear

zone of inhibition on an agar plate.

1. Materials and Reagents:

Test organism: Bacillus subtilis

Agar medium

Petri plates

Acetonitrile for extraction

Homogenizer, centrifuge, incubator

Oxolinic acid standard

2. Sample Preparation:

Weigh 1 gram of homogenized fish tissue into a centrifuge tube.

Add a specified volume of acetonitrile.

Vortex and shake the mixture for 15 minutes.

Centrifuge for 10 minutes at 4000 rpm.[1]

The resulting supernatant is the sample extract.

3. Assay Procedure:

Prepare agar plates seeded with a standardized inoculum of Bacillus subtilis.
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Apply a 50 µL aliquot of the sample extract onto a sterile paper disc placed on the agar

surface.[1]

Incubate the plates under appropriate conditions (e.g., temperature and time).

4. Interpretation of Results:

After incubation, measure the diameter of the zone of inhibition (the clear area around the

disc where bacterial growth is absent).

A zone of inhibition with a width ≥ 1.5 mm is considered a positive result, indicating the

suspected presence of oxolinic acid.[1]

Samples yielding a positive result should be further analyzed by a confirmatory method.

5. Validation Parameters: The method is validated according to European Commission

Decision 2002/657/EC, assessing sensitivity, specificity, accuracy, and detection capability

(CCβ) using spiked and blank control samples.[1]

Confirmatory LC-UV Method
This method provides a definitive identification and quantification of oxolinic acid residues.

1. Materials and Reagents:

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid

Chromatography (UPLC) system with a UV detector.

C18 column

Oxolinic acid analytical standard

Lomefloxacin (internal standard)[1]

Acetonitrile, hexane, formic acid, ammonium acetate (HPLC grade)

2. Sample Preparation:

Weigh 1 gram of homogenized fish tissue into a centrifuge tube.
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Add 100 µL of the internal standard (lomefloxacin).[1]

Add 10 mL of acetonitrile, vortex, shake for 15 minutes, and centrifuge for 10 minutes at

4000 rpm.[1]

Transfer the supernatant to a new tube and add 3 mL of hexane.[1]

Vortex for 2 minutes and centrifuge for 5 minutes at 4000 rpm.[1]

The supernatant is collected for analysis.

3. Chromatographic Conditions:

Mobile Phase: A mixture of acetonitrile and 0.02 M PBS pH 3.0 (25:75) is an example, but

should be optimized.[2]

Flow Rate: Typically 1.0 mL/min.[2]

Detection: UV detector, with wavelength optimized for oxolinic acid.

Column: A C18 reverse-phase column is commonly used.[3]

4. Calibration and Quantification:

Prepare a series of calibration standards of oxolinic acid in a blank matrix.

Inject the standards and the sample extracts into the LC-UV system.

Construct a calibration curve by plotting the peak area ratio of oxolinic acid to the internal

standard against the concentration.

Quantify the amount of oxolinic acid in the samples by comparing their peak area ratios to

the calibration curve.

Conclusion
The microbiological assay serves as a robust and economical primary screening tool for

detecting oxolinic acid residues in a large number of samples. Its high sensitivity and accuracy
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for oxolinic acid (both 100%) ensure that potentially non-compliant samples are identified.[1]

However, it lacks the specificity and quantitative power of instrumental methods.

The LC-UV method, while more resource-intensive, provides the necessary confirmation and

accurate quantification of oxolinic acid residues. With a low limit of detection (2.5 µg/kg) and

quantification (5.0 µg/kg), it is a highly reliable method for regulatory compliance and detailed

residue analysis.[1]

For a comprehensive residue monitoring program, a two-tiered approach is recommended:

initial screening of samples with the validated microbiological assay, followed by confirmation

and quantification of any positive results using the LC-UV method. This strategy optimizes

resources while ensuring food safety standards are met.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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